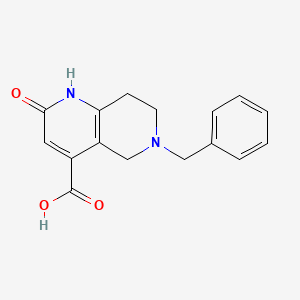

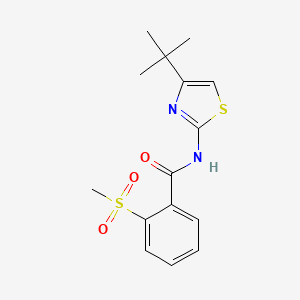

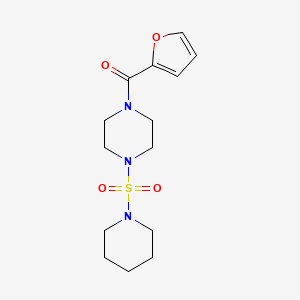

N-(4-(tert-butyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(4-(tert-butyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide”, a related compound, “N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides”, was synthesized and its structures were characterized by 1H NMR, MS and elemental analyses .Aplicaciones Científicas De Investigación

Organic Optoelectronics

The thieno-[3,4-b]thiophene (TT) unit, which includes the N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide moiety, has emerged as a valuable electron-withdrawing building block in organic electronics . Specifically, this compound has been employed in the development of donor and acceptor materials for organic solar cells (OSCs). Researchers have used it to create conjugated polymers and small-molecule acceptors with impressive power conversion efficiencies (PCEs). The introduction of different functional groups at the C3-position of the thieno-[3,4-b]thiophene-2-carboxylate unit allows efficient modulation of photoluminescence properties.

Multidrug Efflux Pump Inhibition

Multidrug efflux pumps play a crucial role in bacterial resistance to antibiotics. Exploring whether N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide inhibits these pumps could lead to novel strategies for overcoming antibiotic resistance .

Hydroxy-Based Transformations

The synthesis of 3-substituted thieno-[3,4-b]thiophene derivatives via hydroxy-based transformations using this compound as a building block opens up new avenues for creating structurally diverse materials. Researchers have already developed a Pd-catalytic method for preparing 3-hydroxythieno-[3,4-b]thiophene-2-carboxylate, which serves as a versatile intermediate .

Propiedades

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-15(2,3)12-9-21-14(16-12)17-13(18)10-7-5-6-8-11(10)22(4,19)20/h5-9H,1-4H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPDTVVMSQBAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(tert-butyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2576444.png)

![3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2576447.png)

![(Z)-2-Cyano-3-[1-(2-cyanoethyl)indol-3-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2576448.png)

![2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2576459.png)